An In-Depth Technical Guide to 2,4,5-Trifluorobenzaldehyde (CAS: 165047-24-5)
An In-Depth Technical Guide to 2,4,5-Trifluorobenzaldehyde (CAS: 165047-24-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4,5-Trifluorobenzaldehyde, a key building block in synthetic organic chemistry. This document details its chemical and physical properties, outlines its synthesis, and explores its applications in the preparation of more complex molecules, particularly within the pharmaceutical and agrochemical industries.
Core Chemical and Physical Properties
2,4,5-Trifluorobenzaldehyde is a colorless to light yellow liquid.[1] Its trifluorinated phenyl ring makes it an important intermediate for the synthesis of various fluorinated organic compounds.[2] The presence of fluorine atoms can significantly enhance the metabolic stability and bioactivity of target molecules.[2]
Table 1: Physical and Chemical Properties of 2,4,5-Trifluorobenzaldehyde
| Property | Value | Reference(s) |
| CAS Number | 165047-24-5 | [1] |
| Molecular Formula | C₇H₃F₃O | [3] |
| Molecular Weight | 160.09 g/mol | [3] |
| Appearance | Clear colorless to light yellow liquid | [1] |
| Boiling Point | 168 °C (lit.) | [4] |
| Density | 1.408 g/mL at 25 °C (lit.) | [4] |
| Refractive Index (n20/D) | 1.482 (lit.) | [4] |
| Flash Point | 59 °C (138.2 °F) - closed cup | [4] |
| Purity | ≥95% to ≥98% (depending on supplier) | [2][3] |
| Storage | Store at room temperature under a nitrogen atmosphere. | [3][5] |
Synthesis of 2,4,5-Trifluorobenzaldehyde
While various methods for the synthesis of fluorobenzaldehydes exist, a common industrial approach involves the halogen exchange reaction of a corresponding chlorinated or brominated benzaldehyde (B42025) with a metal fluoride (B91410). One patented method describes the reaction of a halogenated benzaldehyde with a metal fluoride in the presence of a quaternary phosphonium (B103445) salt or a quaternary ammonium (B1175870) salt as a catalyst. This process is advantageous for its use of readily available starting materials and good yields.
A general representation of this synthetic approach is the reaction of 2,4,5-trichlorobenzaldehyde (B3041761) with potassium fluoride.
Applications in Organic Synthesis
2,4,5-Trifluorobenzaldehyde is a versatile reagent used in the synthesis of a range of more complex molecules. Its aldehyde functionality allows for a variety of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. The trifluorophenyl moiety is often incorporated to enhance the properties of the final product.
Synthesis of bis(2,4,5-trifluorophenyl)methanone
Fluorinated benzophenones are valuable precursors to fluorinated fluorophores, which exhibit enhanced photostability and spectroscopic properties. The synthesis of bis(2,4,5-trifluorophenyl)methanone from 2,4,5-trifluorobenzaldehyde is a two-step process involving a Grignard reaction followed by oxidation.[4]
Experimental Protocol:
Step 1: Synthesis of bis(2,4,5-trifluorophenyl)methanol
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A solution of 1-bromo-2,4,5-trifluorobenzene (B152817) in anhydrous tetrahydrofuran (B95107) (THF) is prepared.
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Magnesium turnings are added to the solution to initiate the formation of the Grignard reagent, 2,4,5-trifluorophenylmagnesium bromide.
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A solution of 2,4,5-trifluorobenzaldehyde in anhydrous THF is then added dropwise to the Grignard reagent at a controlled temperature.
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The reaction is stirred for a specified time and then quenched by the addition of a saturated aqueous solution of ammonium chloride.
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The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure to yield the crude bis(2,4,5-trifluorophenyl)methanol.
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The crude product can be purified by column chromatography.
Step 2: Oxidation to bis(2,4,5-trifluorophenyl)methanone
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The purified bis(2,4,5-trifluorophenyl)methanol is dissolved in a suitable organic solvent.
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An oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂), is added to the solution.
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The reaction mixture is stirred at room temperature until the starting material is consumed.
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The reaction mixture is then filtered, and the filtrate is concentrated.
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The crude product is purified by column chromatography to afford pure bis(2,4,5-trifluorophenyl)methanone.
Experimental Workflow for the Synthesis of bis(2,4,5-trifluorophenyl)methanone:
Synthesis of (E)-4-methoxy-N′-(2,4,5-trifluorobenzylidene)-benzohydrazide monohydrate
Benzohydrazide (B10538) derivatives are of interest in medicinal chemistry due to their potential biological activities. The synthesis of (E)-4-methoxy-N′-(2,4,5-trifluorobenzylidene)-benzohydrazide monohydrate involves the condensation of 2,4,5-trifluorobenzaldehyde with 4-methoxybenzohydrazide.
Experimental Protocol:
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Equimolar amounts of 2,4,5-trifluorobenzaldehyde and 4-methoxybenzohydrazide are dissolved in a suitable solvent, such as ethanol.
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A catalytic amount of an acid, for example, a few drops of glacial acetic acid, is added to the solution.
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The reaction mixture is refluxed for several hours.
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Upon cooling, the product crystallizes out of the solution.
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The solid product is collected by filtration, washed with a cold solvent, and dried to yield (E)-4-methoxy-N′-(2,4,5-trifluorobenzylidene)-benzohydrazide monohydrate.
Experimental Workflow for the Synthesis of (E)-4-methoxy-N′-(2,4,5-trifluorobenzylidene)-benzohydrazide monohydrate:
Synthesis of 8-phenyl-7-tosyl-1-(2,4,5-trifluorophenyl)octahydro-1H-pyrano[3,4-c] pyridine (B92270)
Substituted octahydro-1H-pyrano[3,4-c] pyridine derivatives are scaffolds of interest in drug discovery. Their synthesis can be achieved via a multi-component reaction involving 2,4,5-trifluorobenzaldehyde. A specific example is an aminol-initiated Prins cyclization.
Experimental Protocol:
A detailed, specific protocol for this multi-component reaction is complex and typically involves the reaction of an aminol, an alkene, and an aldehyde (in this case, 2,4,5-trifluorobenzaldehyde) in the presence of a Lewis acid catalyst. The reaction proceeds through a cascade of bond-forming events to construct the heterocyclic core. The exact conditions, including the choice of aminol, alkene, Lewis acid, solvent, and temperature, are critical for achieving the desired product with high stereoselectivity. For a precise protocol, consulting the primary literature, such as the cited article in Tetrahedron Letters, is recommended.
Safety Information
2,4,5-Trifluorobenzaldehyde is a flammable liquid and vapor.[4] It can cause skin and serious eye irritation and may cause respiratory irritation.[4] Appropriate personal protective equipment, including gloves, eye protection, and a respirator, should be used when handling this chemical.[4] It should be stored in a well-ventilated place and kept cool.
Table 2: Hazard and Safety Information for 2,4,5-Trifluorobenzaldehyde
| Hazard Statement | Precautionary Statement |
| H226: Flammable liquid and vapor | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
Conclusion
2,4,5-Trifluorobenzaldehyde is a valuable and versatile building block in organic synthesis. Its utility in introducing the trifluorophenyl group into molecules makes it a compound of significant interest for researchers in medicinal chemistry and materials science. The synthetic routes described in this guide provide a foundation for its application in the development of novel compounds with potentially enhanced biological and physical properties. As with any chemical reagent, adherence to appropriate safety protocols is essential when handling and using 2,4,5-Trifluorobenzaldehyde.
